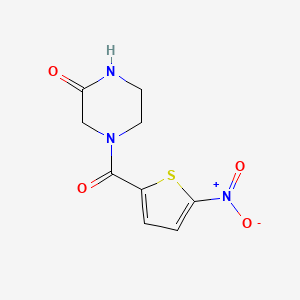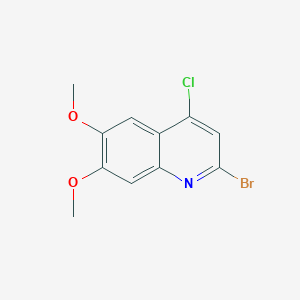
2-Bromo-4-chloro-6,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9BrClNO2 and a molecular weight of 302.55 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
The synthesis of 2-Bromo-4-chloro-6,7-dimethoxyquinoline typically involves the bromination and chlorination of 6,7-dimethoxyquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Bromo-4-chloro-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
科学的研究の応用
2-Bromo-4-chloro-6,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antineoplastic drugs like cabozantinib and tivozanib.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of 2-Bromo-4-chloro-6,7-dimethoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit histone lysine methyltransferases, which play a role in epigenetic regulation . The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
類似化合物との比較
2-Bromo-4-chloro-6,7-dimethoxyquinoline can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxyquinoline: This compound lacks the bromo substituent but shares the chloro and methoxy groups.
2,4-Diamino-6,7-dimethoxyquinoline: This compound has amino groups instead of bromo and chloro groups.
7-Bromo-4-chloro-2,8-dimethylquinoline: This compound has a similar structure but with additional methyl groups.
The uniqueness of this compound lies in its specific combination of bromo, chloro, and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H9BrClNO2 |
|---|---|
分子量 |
302.55 g/mol |
IUPAC名 |
2-bromo-4-chloro-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO2/c1-15-9-3-6-7(13)4-11(12)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
InChIキー |
JZBPWGZCDBVJFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Br)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


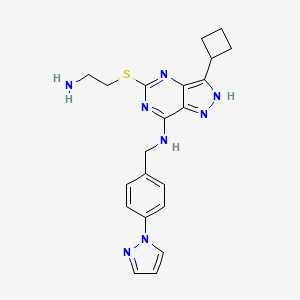
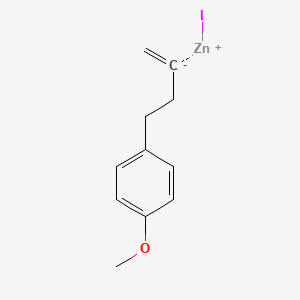
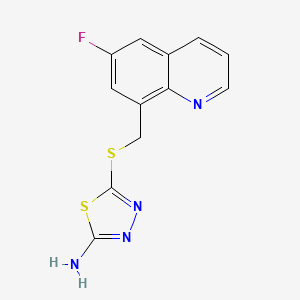
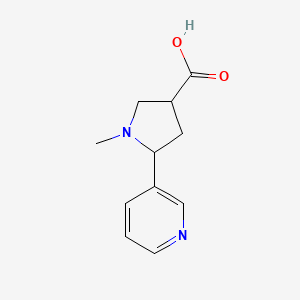
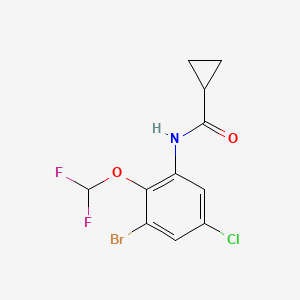
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
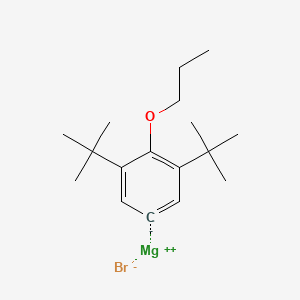
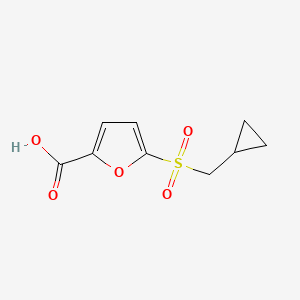
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
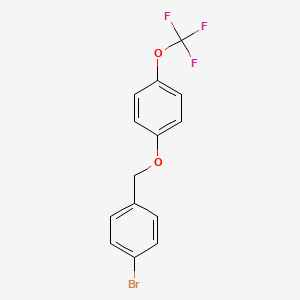
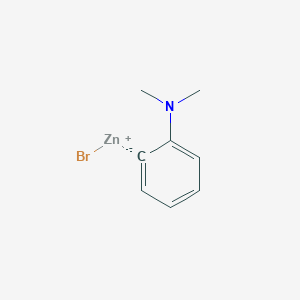
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
